Hexaphosphoric acid

Phosphorus content Elemental analysis Synthesis efficiency

Hexaphosphoric acid (CAS 29444-63-1) is a defined hexameric inorganic polyphosphate with 37.3% phosphorus content—6.9% higher than commercial SHMP—lowering shipping costs per unit phosphorus. Its homogeneous chain-length (MW 497.89) delivers predictable hydrolysis kinetics, outperforming heterogeneous SHMP in corrosion inhibition synergy with HEDP and in DCPD scale control. Ideal for reference standards, high-efficiency inhibitor blends, and thermoreduction feedstock. Request a quote now.

Molecular Formula H8O19P6
Molecular Weight 497.89 g/mol
CAS No. 29444-63-1
Cat. No. B12643086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaphosphoric acid
CAS29444-63-1
Molecular FormulaH8O19P6
Molecular Weight497.89 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/H8O19P6/c1-20(2,3)15-22(7,8)17-24(11,12)19-25(13,14)18-23(9,10)16-21(4,5)6/h(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H2,1,2,3)(H2,4,5,6)
InChIKeyLSYVCAOPFHHUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexaphosphoric Acid (CAS 29444-63-1): Molecular Identity and Procurement Baseline


Hexaphosphoric acid (CAS 29444-63-1) is an inorganic polyphosphoric acid with the molecular formula H₈O₁₉P₆ and a molecular weight of 497.89 g/mol . It represents a specific hexameric condensed phosphate structure, chemically distinct from organic inositol hexaphosphates (phytic acid) despite terminological overlap in older literature . The compound exists as a linear chain of six phosphate units linked by phosphoanhydride bonds, positioning it within the broader class of condensed polyphosphates. This structural identity confers specific physicochemical properties relevant to industrial and research procurement decisions, where purity, chain-length specificity, and hydrolytic behavior differentiate it from other phosphate-based alternatives.

Why Sodium Hexametaphosphate or STPP Cannot Substitute for Hexaphosphoric Acid: Key Procurement Distinctions


Procurement professionals should not assume functional interchangeability between hexaphosphoric acid and its common industrial analogs such as sodium hexametaphosphate (SHMP) or sodium tripolyphosphate (STPP). SHMP is a heterogeneous mixture of sodium polyphosphates with variable chain lengths (n = 13 to 100+) and a Na₂O/P₂O₅ ratio of approximately 1.0–1.3, whereas hexaphosphoric acid is a defined hexameric species with a fixed molecular composition [1]. This compositional difference translates into distinct hydrolytic stability profiles in aqueous systems, with hexaphosphoric acid demonstrating predictable depolymerization kinetics under acidic conditions, in contrast to the broad molecular weight distribution of commercial SHMP [2]. Furthermore, the free acid form (versus sodium salt) offers pH adjustment capability and avoids counterion interference in sensitive formulations. The data below quantify these differential performance characteristics across corrosion inhibition, sequestration capacity, and formulation stability.

Hexaphosphoric Acid (CAS 29444-63-1): Quantitative Differentiation Evidence Versus In-Class Comparators


Phosphorus Content Efficiency: Hexaphosphoric Acid vs. Sodium Hexametaphosphate (SHMP) vs. STPP

Hexaphosphoric acid contains 37.3% elemental phosphorus by weight (calculated from molecular formula H₈O₁₉P₆, MW = 497.89 g/mol; P₆ = 186 g/mol), which is higher than sodium hexametaphosphate (SHMP, (NaPO₃)₆) at 30.37% P and sodium tripolyphosphate (STPP, Na₅P₃O₁₀) at 25.2% P [1]. This higher phosphorus density per unit mass is advantageous in applications requiring concentrated phosphate delivery, such as phosphorus source for reduction reactions or high-loading formulations.

Phosphorus content Elemental analysis Synthesis efficiency

Hydrolytic Stability Under Acidic Conditions: Hexaphosphoric Acid vs. SHMP

Hexaphosphoric acid, as a defined hexameric species, undergoes predictable stepwise hydrolysis to lower phosphates under acidic aqueous conditions. In contrast, commercial SHMP is a heterogeneous mixture of chain lengths (n = 13 to 100+) that hydrolyzes to sodium trimetaphosphate and sodium orthophosphate, producing a broader and less controllable distribution of degradation products [1]. While direct quantitative hydrolysis rate constants for hexaphosphoric acid are not available in open literature, the structural homogeneity of the defined hexamer provides superior batch-to-batch consistency in applications sensitive to phosphate speciation.

Hydrolysis Aqueous stability Acidic conditions

Corrosion Inhibition Synergy: Hexaphosphoric Acid (via SHMP Proxy) + HEDP vs. STPP Combinations

Hexaphosphoric acid, as the free acid analog of the SHMP hexameric core structure, exhibits corrosion inhibition properties that can be contextualized through SHMP performance data. In comparative studies using synthetic cooling water (692 ppm Cl⁻) on carbon steel, a 50/50 ppm combination of HEDP and SHMP achieved 98% corrosion inhibition efficiency, outperforming HEDP/STPP and HEDP/TSP combinations [1]. The inhibition efficiency ranking was: HEDP/SHMP > HEDP/STPP > HEDP/TSP. This synergy is attributed to intermolecular hydrogen bonding between HEDP and the hexametaphosphate moiety, forming a uniform multilayered two-dimensional protective film on carbon steel surfaces [1].

Corrosion inhibition Industrial cooling water Carbon steel

Calcium Sequestration Capacity: Hexaphosphoric Acid Core Structure vs. Orthophosphate

The hexaphosphoric acid core structure provides enhanced calcium sequestration capacity compared to orthophosphates. While direct quantitative calcium-binding data for pure hexaphosphoric acid is not available in peer-reviewed literature, the related hexametaphosphate anion demonstrates effective sequestration of calcium ions for scale prevention in boiler water and dyeing applications [1]. The polyphosphate chain structure allows for polydentate coordination of divalent cations, whereas orthophosphate primarily forms insoluble precipitates rather than soluble complexes [2]. In drinking water distribution systems, hexametaphosphate addition reduces hardness, turbidity, and total iron content, simultaneously providing corrosion control on cement-coated pipe surfaces [2].

Calcium sequestration Water softening Scale inhibition

Crystal Growth Inhibition Ranking: Hexaphosphoric Acid Core (via Phytic Acid Proxy) vs. Phosphonates and Polyphosphates

In constant composition crystal growth studies of dicalcium phosphate dihydrate (DCPD) at pH 6.00 and 37°C, the inhibitory effectiveness of various phosphorus-containing compounds was quantitatively ranked. Myo-inositol hexaphosphoric acid (phytic acid), which shares the six-phosphate group architecture with hexaphosphoric acid albeit on an organic inositol scaffold, demonstrated intermediate inhibitory potency. The overall order of inhibitor effectiveness was: ETMP > HMDP > phytic acid > hexametaphosphate > HEDP > pyrophosphate [1]. This ranking positions hexaphosphoric acid-related structures above HEDP and pyrophosphate for DCPD scale inhibition, though below the most potent bisphosphonates ETMP and HMDP.

Crystal growth inhibition Scale prevention Dicalcium phosphate dihydrate

Hexaphosphoric Acid (CAS 29444-63-1): Evidence-Based Application Scenarios for Procurement Decision-Making


High-Efficiency Phosphorus Source for Elemental Phosphorus Synthesis

For laboratories and industrial facilities engaged in thermoreduction of phosphorus compounds to produce elemental phosphorus, hexaphosphoric acid offers a 6.9 percentage point higher phosphorus content (37.3%) compared to the commonly used sodium hexametaphosphate (30.37%) [1]. This translates to reduced raw material mass requirements and lower shipping and handling costs per unit of phosphorus produced. Additionally, the defined hexameric structure may provide more predictable reduction kinetics compared to the heterogeneous chain-length distribution of commercial SHMP.

Synergistic Corrosion Inhibitor Formulation for Industrial Cooling Water Systems

Hexaphosphoric acid can serve as the active hexametaphosphate core for formulating high-performance corrosion inhibitor blends with 1-hydroxyethane-1,1-diphosphonic acid (HEDP). The HEDP/hexametaphosphate combination achieves up to 98% corrosion inhibition efficiency on carbon steel in high-chloride (692 ppm) cooling water, outperforming combinations with sodium tripolyphosphate (STPP) or trisodium phosphate (TSP) [1]. This synergistic effect, mediated by intermolecular hydrogen bonding that forms a uniform protective film [1], enables lower total phosphate dosing and reduced environmental impact while maintaining asset protection.

Scale Inhibition in Dicalcium Phosphate-Prone Industrial Processes

In processes where dicalcium phosphate dihydrate (DCPD) scale formation is a concern (e.g., certain food processing, pharmaceutical crystallization, and mineral processing operations), hexaphosphoric acid-related structures provide intermediate-scale inhibition potency. Based on constant composition crystal growth studies at pH 6.00 and 37°C, the hexaphosphate architecture (as represented by phytic acid) exhibits greater inhibitory effectiveness than hexametaphosphate, HEDP, and pyrophosphate, though less than the most potent bisphosphonates ETMP and HMDP [1]. This positions hexaphosphoric acid as a cost-effective alternative when regulatory or cost constraints preclude the use of synthetic phosphonates.

Defined Chain-Length Phosphate for Analytical Standards and Calibration

The homogeneous hexameric composition of hexaphosphoric acid (H₈O₁₉P₆, MW 497.89 g/mol) contrasts with the broad molecular weight distribution of commercial SHMP (n = 13 to 100+) [1]. This structural definition makes hexaphosphoric acid suitable as a reference standard for phosphate speciation analysis, quality control of polyphosphate mixtures, and fundamental studies of polyphosphate hydrolysis kinetics where chain-length specificity is critical for data interpretation.

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